

Application Notes and Protocols for Trisulfo-Cy5.5-Alkyne Click Chemistry

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Compound of Interest

Compound Name: *Trisulfo-Cy5.5-Alkyne*

Cat. No.: *B1459257*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5.5-Alkyne is a near-infrared (NIR) fluorescent dye equipped with a terminal alkyne group, designed for covalent labeling of biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^[1] This highly efficient and specific reaction enables the stable conjugation of the bright and photostable Cy5.5 fluorophore to a wide range of azide-modified biomolecules, including proteins, nucleic acids, and small molecules. The resulting fluorescently labeled conjugates are invaluable tools for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.^[1] The trisulfonation of the cyanine core imparts excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **Trisulfo-Cy5.5-Alkyne** is provided in the table below for easy reference and comparison.

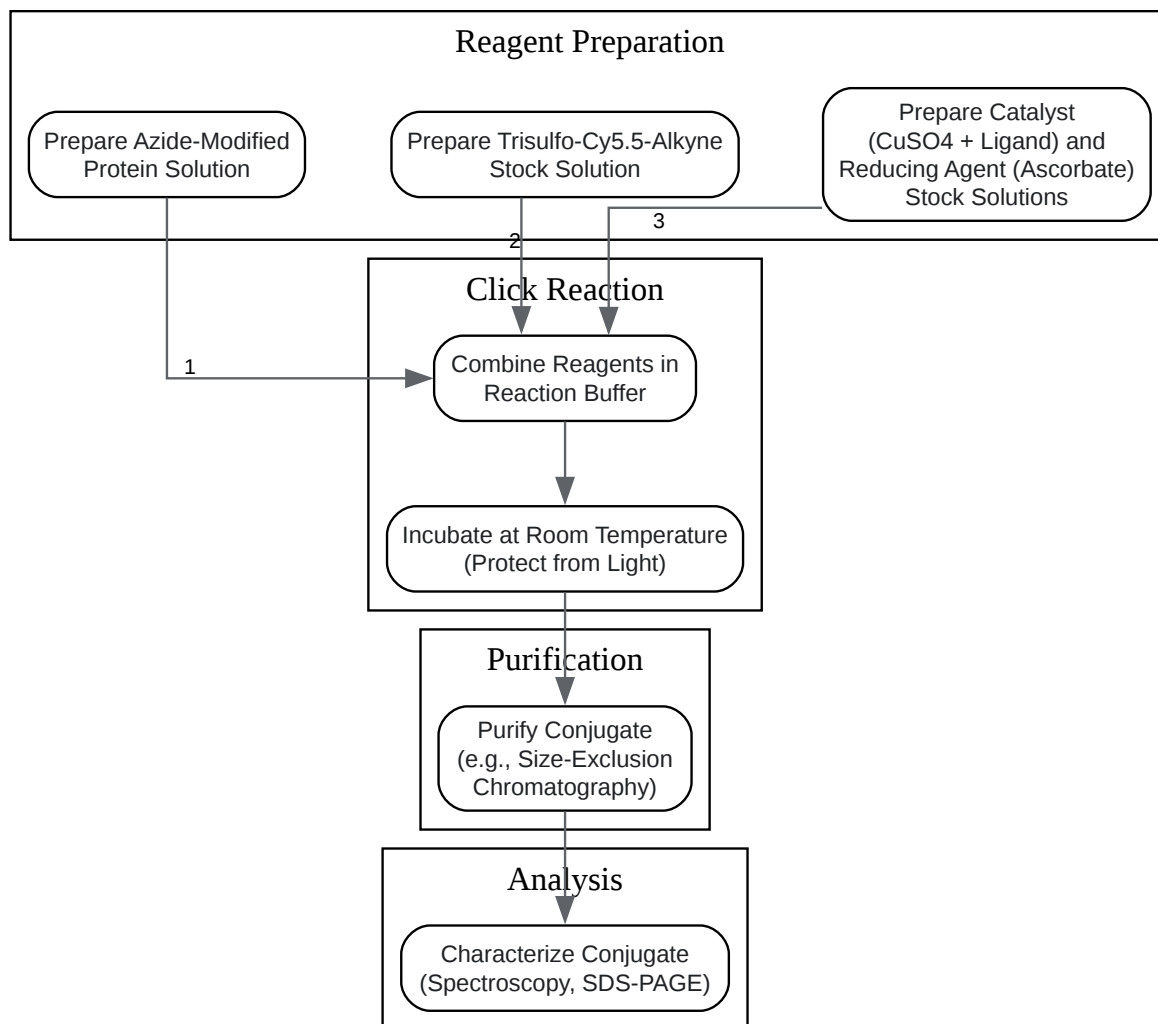
Property	Value	Reference
Molecular Weight	954.1 g/mol	[2]
Excitation Maximum (λ_{ex})	~678 nm	[2]
Emission Maximum (λ_{em})	~694 nm	[2]
Molar Extinction Coefficient (ϵ)	190,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield (Φ)	~0.28*	
Solubility	Water, DMSO, DMF	[2]

*Note: The quantum yield is reported for Cy5.5 SE, a structurally similar derivative. This value is provided as a close approximation.

Experimental Protocols

This section provides detailed methodologies for the copper-catalyzed click chemistry labeling of an azide-modified protein with **Trisulfo-Cy5.5-Alkyne**, followed by purification of the conjugate.

Diagram: General Workflow for Protein Labeling



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Caption: General workflow for labeling azide-modified proteins with **Trisulfo-Cy5.5-Alkyne**.

Preparation of Stock Solutions

- **Trisulfo-Cy5.5-Alkyne** Stock Solution (10 mM): Dissolve 1 mg of **Trisulfo-Cy5.5-Alkyne** (MW: 954.1) in 105 µL of anhydrous DMSO or DMF. Vortex until fully dissolved. Store at -20°C, protected from light and moisture.

- Copper(II) Sulfate (CuSO_4) Stock Solution (20 mM): Dissolve 5 mg of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 1 mL of deionized water. Store at room temperature.
- Ligand (e.g., THPTA) Stock Solution (100 mM): Dissolve an appropriate amount of Tris(3-hydroxypropyltriazolymethyl)amine (THPTA) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules.^{[3][4]} Store at -20°C .
- Sodium Ascorbate Stock Solution (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh for each experiment as ascorbate readily oxidizes.^{[3][4]}
- Azide-Modified Protein Solution: Prepare the azide-modified protein in a buffer free of primary amines (e.g., Tris) and azides. A suitable buffer is 1x PBS or 100 mM sodium phosphate, pH 7.4. The protein concentration should ideally be between 1-10 mg/mL.

Click Chemistry Reaction

The following protocol is a starting point and can be optimized for specific proteins and applications. This example is for a 100 μL final reaction volume.

- In a microcentrifuge tube, add the following reagents in the order listed:
 - 50 μL of azide-modified protein solution (1-5 mg/mL in PBS).
 - 30 μL of 1x PBS buffer.
- Prepare the catalyst premix in a separate tube:
 - 10 μL of 100 mM THPTA solution.
 - 10 μL of 20 mM CuSO_4 solution.
 - Vortex briefly to mix.
- Add the 20 μL of the catalyst premix to the protein solution and vortex gently.
- Add 10 μL of 2.5 mM **Trisulfo-Cy5.5-Alkyne** stock solution (final concentration $\sim 250 \mu\text{M}$). The molar excess of the dye may need to be optimized.

- Initiate the reaction by adding 10 μ L of freshly prepared 300 mM sodium ascorbate solution. [5]
- Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[5]

Purification of the Labeled Protein

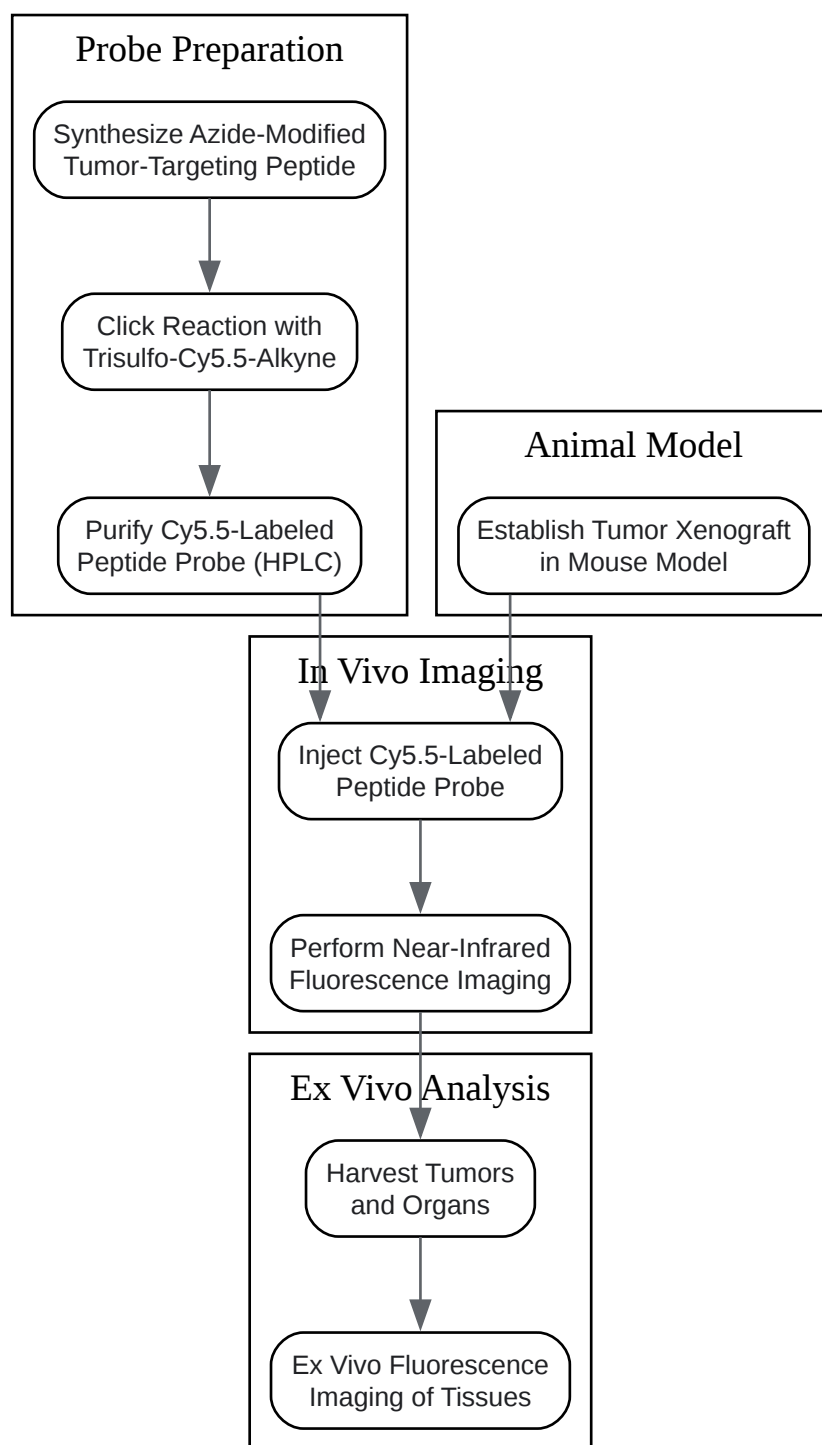
It is crucial to remove unreacted **Trisulfo-Cy5.5-Alkyne** after the labeling reaction. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.

- Equilibrate a desalting column (e.g., Sephadex G-25) with 1x PBS according to the manufacturer's instructions.
- Carefully load the entire click chemistry reaction mixture onto the center of the column bed.
- Elute the protein-dye conjugate with 1x PBS. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye will be retained by the resin and elute later.
- Collect the fractions and identify those containing the labeled protein by monitoring the absorbance at 280 nm (for protein) and ~678 nm (for Cy5.5).
- Pool the fractions containing the purified conjugate.
- The purity of the conjugate can be assessed by SDS-PAGE followed by fluorescence scanning of the gel. A single fluorescent band corresponding to the molecular weight of the protein should be observed.

Application Example: Imaging Tumor Vasculature

Trisulfo-Cy5.5-Alkyne can be used to label azide-modified targeting ligands, such as peptides or antibodies, for in vivo imaging of specific biological targets. The following workflow illustrates the labeling of a tumor-targeting peptide and its subsequent use for imaging tumor vasculature in a mouse model.

Diagram: Workflow for Tumor Vasculature Imaging



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